molecular formula C11H18N2O3 B6223634 tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 2763741-33-7

tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B6223634
CAS No.: 2763741-33-7
M. Wt: 226.3
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Description

tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the development of pharmaceuticals targeting specific biological pathways .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities compared to similar compounds .

Properties

CAS No.

2763741-33-7

Molecular Formula

C11H18N2O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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